molecular formula C17H8Cl2N2O2 B7747358 2-(3,4-dichloroanilino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile

2-(3,4-dichloroanilino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile

Cat. No.: B7747358
M. Wt: 343.2 g/mol
InChI Key: WMLAMVQBQJKVLQ-UHFFFAOYSA-N
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Description

2-(3,4-dichloroanilino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile is an organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both dichloroaniline and dioxoindene moieties suggests that it may exhibit unique chemical and physical properties.

Properties

IUPAC Name

2-(3,4-dichloroanilino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H8Cl2N2O2/c18-12-6-5-9(7-13(12)19)21-14(8-20)15-16(22)10-3-1-2-4-11(10)17(15)23/h1-7,21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMLAMVQBQJKVLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C#N)NC3=CC(=C(C=C3)Cl)Cl)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C#N)NC3=CC(=C(C=C3)Cl)Cl)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H8Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dichloroanilino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile typically involves the following steps:

    Formation of the Indene Derivative: The starting material, 1,3-dioxoindene, is prepared through the oxidation of indene using a suitable oxidizing agent such as potassium permanganate or chromium trioxide.

    Nucleophilic Substitution: The 3,4-dichloroaniline is then reacted with the indene derivative in the presence of a base such as sodium hydride or potassium carbonate. This step involves a nucleophilic substitution reaction where the aniline group is introduced to the indene moiety.

    Formation of the Acetonitrile Group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions would be essential to ensure high yield and purity. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dichloroanilino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aniline or indene moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Bases like sodium hydride or potassium carbonate, and nucleophiles or electrophiles depending on the specific substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or other reduced derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Its unique structure suggests potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: The compound may be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3,4-dichloroanilino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the dichloroaniline and dioxoindene moieties suggests potential interactions with various biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-dichloroanilino)-2-(1,3-dioxoinden-2-ylidene)acetate
  • 2-(3,4-dichloroanilino)-2-(1,3-dioxoinden-2-ylidene)acetamide
  • 2-(3,4-dichloroanilino)-2-(1,3-dioxoinden-2-ylidene)acetone

Uniqueness

2-(3,4-dichloroanilino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile is unique due to the presence of both dichloroaniline and dioxoindene moieties, which confer distinct chemical and physical properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for various applications.

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